molecular formula C6H9BrN2S B6251109 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide CAS No. 901310-75-6

4-cyclopropyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B6251109
CAS No.: 901310-75-6
M. Wt: 221.1
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Description

Overview of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Chemical Biology

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a foundational scaffold for a multitude of biologically active molecules. wisdomlib.org This unique aromatic ring system is a key structural component in both natural products, such as vitamin B1 (thiamine), and a wide array of synthetic compounds. nih.govjetir.org In the realms of medicinal chemistry and chemical biology, thiazole derivatives are recognized for their extensive pharmacological applications. nih.gov

The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse range of compounds with a wide spectrum of biological activities. globalresearchonline.netbohrium.com These activities include antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. nih.govglobalresearchonline.net The thiazole nucleus is present in numerous FDA-approved drugs, underscoring its importance in drug discovery and development. nih.govglobalresearchonline.net Molecules incorporating this scaffold are integral to treatments for a variety of conditions, from microbial infections to cancer and inflammatory diseases. jetir.orgbohrium.com The consistent presence of thiazole derivatives in clinically successful drugs highlights their role as a privileged structure in pharmaceutical research. nbinno.com

Significance of 2-Aminothiazole (B372263) Scaffolds in Modern Chemical Research

Among the various classes of thiazole derivatives, the 2-aminothiazole scaffold holds a position of particular importance in modern chemical research. nih.gov This structural motif is considered a "privileged pharmacophore" because of its ability to interact with a wide range of biological targets, making it a valuable building block in the design of novel therapeutic agents. rdd.edu.iqresearchgate.net The presence of the amino group at the 2-position provides a key site for chemical modification, allowing for the synthesis of large libraries of compounds for biological screening. researchgate.net

The 2-aminothiazole core is a fundamental component of several clinically significant drugs. nih.gov For instance, it is found in anticancer agents like Dasatinib, anti-HIV drugs such as Ritonavir, and anti-inflammatory drugs like Meloxicam. globalresearchonline.netglobalresearchonline.netrdd.edu.iq This broad spectrum of activity makes the 2-aminothiazole moiety an attractive starting point for drug discovery programs targeting diverse diseases. Researchers continue to explore the synthesis and biological evaluation of novel 2-aminothiazole derivatives, aiming to develop new therapeutics with improved efficacy and selectivity. mdpi.comnih.gov The adaptability of this scaffold ensures its continued relevance in the ongoing search for new medicines. uomustansiriyah.edu.iq

Specific Context of 4-cyclopropyl-1,3-thiazol-2-amine Hydrobromide within the Thiazole Family

This compound is a specific derivative within the extensive family of 2-aminothiazoles. Its structure is characterized by the attachment of a cyclopropyl (B3062369) group at the 4-position of the 2-aminothiazole ring. The compound is supplied as a hydrobromide salt, which typically enhances its stability and solubility.

The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This small, rigid ring can also influence the compound's conformation and its binding affinity to biological targets. While the broader class of 2-aminothiazoles is extensively studied, the specific research findings on this compound itself are more specialized, often appearing in the context of its use as a chemical intermediate or a building block for more complex molecules. chemchart.com For example, related structures are investigated for their potential as corticotrophin-releasing factor 1 (CRF-1) receptor antagonists. chemchart.com

Below is a data table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name 4-cyclopropyl-1,3-thiazol-2-amine;hydrobromide
Molecular Formula C₆H₉BrN₂S
CAS Number 1256584-75-4
Synonyms 2-Amino-4-cyclopropylthiazole hydrobromide

This specific compound serves as an example of how the foundational 2-aminothiazole scaffold can be precisely modified to create novel chemical entities for further investigation in chemical and pharmaceutical research.

Properties

CAS No.

901310-75-6

Molecular Formula

C6H9BrN2S

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropyl 1,3 Thiazol 2 Amine Hydrobromide and Its Analogues

Historical and Contemporary Approaches to 2-Aminothiazole (B372263) Synthesis

The construction of the 2-aminothiazole scaffold is a cornerstone of heterocyclic chemistry, with several reliable methods developed over the years. These methodologies are adaptable for the synthesis of a wide array of substituted 2-aminothiazoles, including those with a cyclopropyl (B3062369) group at the 4-position.

Principles and Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for Aminothiazoles

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. researchgate.net The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. researchgate.net For the synthesis of 2-aminothiazoles, thiourea (B124793) is employed as the thioamide component. wikipedia.org

The general mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is highly versatile, allowing for the synthesis of 2-aminothiazoles with various substituents at the 4- and 5-positions by selecting the appropriately substituted α-haloketone. nih.gov

Microwave-assisted Hantzsch synthesis has been shown to be an effective modification, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The reaction can be carried out in various solvents, with methanol (B129727) being a common choice. researchgate.net

Reaction of α-Halocarbonyl Compounds with Thiourea Derivatives

A direct and common application of the Hantzsch synthesis principle is the reaction between α-halocarbonyl compounds, such as α-bromoketones, and thiourea or its derivatives to produce 2-aminothiazoles. wikipedia.orgorganic-chemistry.org This reaction is a robust and efficient method for constructing the 2-aminothiazole core. organic-chemistry.org The process involves the condensation of the two reactants, leading to the formation of the thiazole ring. wikipedia.org

The α-haloketones can be prepared through various methods, including the direct halogenation of the corresponding ketone. nih.gov For instance, ketones can be brominated at the α-position to yield the necessary α-bromoketone intermediate. researchgate.net The subsequent reaction with thiourea provides the desired 2-aminothiazole.

Reactant 1Reactant 2ProductKey Features
α-HaloketoneThiourea2-AminothiazoleFundamental and versatile method.
α-BromoketoneSubstituted ThioureaN-substituted-2-aminothiazoleAllows for variation at the 2-amino position.

Multi-component Reactions (MCRs) for Thiazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including 2-aminothiazoles. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. While specific MCRs for 4-cyclopropyl-1,3-thiazol-2-amine are not extensively detailed in the provided context, the general principle can be applied to thiazole synthesis.

Synthesis of 4-cyclopropyl-1,3-thiazol-2-amine Precursors

The synthesis of the target compound, 4-cyclopropyl-1,3-thiazol-2-amine, requires the specific introduction of the cyclopropyl group at the 4-position of the thiazole ring. This is typically achieved by using a precursor that already contains the cyclopropyl moiety.

Introduction of the Cyclopropyl Moiety at Position 4

The most direct method for introducing the cyclopropyl group at the C4 position of the 2-aminothiazole ring is to start with a ketone precursor that already contains the cyclopropyl group. Specifically, cyclopropyl methyl ketone can be utilized as a starting material. mdpi.comnih.gov

The synthesis proceeds by first converting the cyclopropyl methyl ketone into an α-haloketone, such as α-bromocyclopropyl methyl ketone. This intermediate is then reacted with thiourea in a Hantzsch-type condensation to yield 4-cyclopropyl-1,3-thiazol-2-amine. mdpi.comnih.gov This approach ensures the regioselective placement of the cyclopropyl group at the desired position.

PrecursorReaction StepIntermediate/Product
Cyclopropyl methyl ketoneHalogenation (e.g., with Bromine)α-Halocyclopropyl methyl ketone
α-Halocyclopropyl methyl ketoneCondensation with Thiourea4-cyclopropyl-1,3-thiazol-2-amine

Formation of the 2-Amine Functionality

The 2-amino functionality is inherently formed during the cyclization reaction when thiourea is used as the thioamide component in the Hantzsch synthesis. wikipedia.org The nitrogen atoms of thiourea become incorporated into the thiazole ring and the exocyclic amino group at the C2 position. Therefore, the formation of the 2-amino group is an integral part of the ring-forming reaction itself.

Once the 4-cyclopropyl-1,3-thiazol-2-amine base is synthesized, it can be converted to its hydrobromide salt. This is typically achieved by treating the free base with hydrobromic acid. The formation of the hydrobromide salt can improve the compound's stability and solubility characteristics. The reaction of 2-aminothiazoles with acids to form salts like hydrochlorides or hydrobromides is a standard procedure. google.com For instance, 2-amino-5-bromothiazole hydrobromide can be prepared and used as a stable precursor in further reactions. google.com Similarly, treating the synthesized 4-cyclopropyl-1,3-thiazol-2-amine with HBr would yield the desired hydrobromide salt.

Preparation and Purification of 4-cyclopropyl-1,3-thiazol-2-amine Hydrobromide Salt

The primary route for synthesizing the 4-cyclopropyl-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis. nih.govresearchgate.net This well-established method involves the cyclocondensation of an α-haloketone with a thiourea derivative. nih.govwikipedia.org

Synthesis of the Free Base:

The synthesis commences with the preparation of the key intermediate, 1-cyclopropyl-2-bromoethanone. This is typically achieved through the α-bromination of 1-cyclopropyl ethanone (B97240) using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often in the presence of a radical initiator like dibenzoyl peroxide. google.comgoogle.com

The subsequent and final step in forming the heterocyclic core is the reaction between 1-cyclopropyl-2-bromoethanone and thiourea. This condensation reaction is typically carried out in a protic solvent, such as ethanol, under reflux conditions. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the 4-cyclopropyl-1,3-thiazol-2-amine free base.

Formation of the Hydrobromide Salt and Purification:

To obtain the hydrobromide salt, the isolated 4-cyclopropyl-1,3-thiazol-2-amine free base is dissolved in an appropriate solvent, such as isopropanol (B130326) or ether, and treated with a solution of hydrobromic acid (HBr). The salt precipitates out of the solution and can be collected by filtration. google.com

Purification of the final product is critical to remove unreacted starting materials and by-products. The most common method for purifying aminothiazole salts is recrystallization. google.com A suitable solvent system, such as hot water or a mixture of alcohol and ether, is chosen to dissolve the crude product at an elevated temperature, followed by slow cooling to allow for the formation of high-purity crystals. The purity of the final product is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

StepReactantsReagents/ConditionsProduct
1. Bromination 1-cyclopropyl ethanoneN-bromosuccinimide (NBS), CCl₄, Initiator1-cyclopropyl-2-bromoethanone
2. Cyclization 1-cyclopropyl-2-bromoethanone, ThioureaEthanol, Reflux4-cyclopropyl-1,3-thiazol-2-amine
3. Salt Formation 4-cyclopropyl-1,3-thiazol-2-amineHydrobromic Acid (HBr), Isopropanol4-cyclopropyl-1,3-thiazol-2-amine HBr
4. Purification Crude SaltRecrystallization from suitable solventPurified 4-cyclopropyl-1,3-thiazol-2-amine HBr

Chemical Modifications and Derivatization Strategies of the 4-cyclopropyl-1,3-thiazol-2-amine Scaffold

The 4-cyclopropyl-1,3-thiazol-2-amine scaffold is a versatile platform for chemical modification. Its structure features two primary sites for derivatization: the exocyclic 2-amino group and the C5 position of the thiazole ring. These modifications allow for the systematic exploration of the chemical space around the core structure to modulate its physicochemical properties.

N-Alkylation and Acylation of the Amine Group

The primary amine at the C2 position is a nucleophilic center that readily undergoes alkylation and acylation reactions.

N-Acylation: The introduction of an acyl group is a common modification. This can be achieved by reacting the aminothiazole with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. mdpi.com Direct condensation with carboxylic acids is also possible using coupling agents. researchgate.net These reactions lead to the formation of N-acylated 2-aminothiazole derivatives, which can serve as key intermediates or final target compounds. For instance, reaction with acetic anhydride (B1165640) yields the corresponding N-acetyl derivative. mdpi.com

N-Alkylation: The introduction of alkyl substituents on the 2-amino group can be accomplished using alkyl halides. However, regioselectivity can be a challenge in the alkylation of 2-aminothiazoles, as reaction can occur at either the exocyclic nitrogen (N-alkylation) or the endocyclic ring nitrogen at position 3 (N3-alkylation). mdpi.com The reaction outcome is often influenced by the specific substrates, reaction conditions (solvent, temperature, base), and the nature of the alkylating agent. nih.govresearchgate.net

Functionalization of the Thiazole Ring at Positions 2, 4, and 5

While the 2-amino and 4-cyclopropyl groups define the core structure, the C5 position of the thiazole ring is a prime target for functionalization.

Position 2: Modifications at this position primarily involve the reactions of the amino group, as detailed in the section above.

Position 4: The cyclopropyl group at this position is generally stable and not readily modified without altering the fundamental synthesis of the scaffold itself.

Position 5: The C5 position is the most electron-rich carbon on the 2-aminothiazole ring and is thus susceptible to electrophilic substitution. nih.gov This allows for the introduction of a variety of functional groups that can be used for further derivatization. Common electrophilic substitution reactions include halogenation (e.g., bromination or iodination) using reagents like N-bromosuccinimide (NBS). nih.gov The resulting 5-halo-2-aminothiazoles are valuable intermediates for cross-coupling reactions.

Introduction of Diverse Substituents and Linkers

Building upon the foundational reactions of acylation, alkylation, and C5-functionalization, a wide array of substituents and linkers can be incorporated into the 4-cyclopropyl-1,3-thiazol-2-amine scaffold.

Cross-Coupling Reactions: A halogen atom introduced at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. researchgate.net This enables the introduction of various aryl, heteroaryl, or vinyl substituents at this position, significantly expanding the structural diversity of the derivatives. Direct C-H arylation at the C5 position has also been developed as a more atom-economical approach. acs.org

Linker Attachment: Functionalized linkers can be attached to the 2-amino group via acylation. For example, reacting the amine with a dicarboxylic acid mono-acid chloride can introduce a linker bearing a terminal carboxylic acid group, which can then be used for further conjugation. nih.gov

Fused Ring Systems: Reaction of the 2-aminothiazole scaffold with bifunctional electrophiles can lead to the construction of fused heterocyclic systems. For example, reaction with α-haloketones containing another electrophilic center can result in the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. rsc.org

Modification SiteReaction TypeTypical ReagentsResulting Functional Group/Structure
2-Amine Group N-AcylationAcid Chlorides, AnhydridesAmide
2-Amine Group N-AlkylationAlkyl HalidesSecondary/Tertiary Amine
Thiazole C5 Electrophilic HalogenationNBS, I₂Bromo, Iodo
Thiazole C5 Suzuki Coupling (on 5-halo)Arylboronic acids, Pd catalystAryl
2-Amine & Ring AnnulationBifunctional ElectrophilesFused Heterocycles (e.g., Imidazo[2,1-b]thiazole)

Stereoselective Synthesis and Chiral Resolution of Enantiomeric Forms

While 4-cyclopropyl-1,3-thiazol-2-amine itself is an achiral molecule, many of its derivatives possess stereocenters, necessitating stereoselective synthesis or chiral resolution.

The introduction of chirality can be achieved by reacting the parent scaffold with a chiral reagent. For example, acylation of the 2-amino group with a chiral carboxylic acid or alkylation with a chiral alkyl halide will produce a diastereomeric mixture if the product contains more than one stereocenter, or a single enantiomer if the reagent is enantiopure and no new stereocenter is formed.

More sophisticated approaches involve asymmetric synthesis. Modified Hantzsch syntheses have been developed that allow for the creation of chiral thiazoles derived from optically active starting materials, such as α-amino acids, with high preservation of stereochemical integrity. researchgate.net Another strategy involves solid-phase synthesis, where chiral polyamines are attached to a resin and then converted into polythioureas. Subsequent reaction with α-haloketones and cleavage from the support yields libraries of highly diversified chiral polyaminothiazoles. nih.gov

Process Optimization and Yield Enhancement in Academic and Scale-Up Contexts

Optimizing the synthesis of 4-cyclopropyl-1,3-thiazol-2-amine and its analogues is crucial for both academic research and potential large-scale production. The traditional Hantzsch synthesis, while robust, can be improved in terms of reaction time, yield, and environmental impact. nih.gov

Several modern synthetic techniques have been applied to enhance the efficiency of this reaction:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Hantzsch reaction, reducing reaction times from many hours to mere minutes, often with a concurrent increase in product yield. nih.govrsc.org

Solvent-Free and Solid-Supported Reactions: To develop greener synthetic protocols, solvent-free conditions have been explored. This often involves grinding the reactants together, sometimes on a solid support such as basic alumina, which can catalyze the reaction and simplify work-up. rsc.orgresearchgate.net

Catalysis: The use of catalysts can improve reaction rates and yields under milder conditions. Heterogeneous catalysts, like silica-supported tungstosilisic acid or montmorillonite-K10 clay, are particularly advantageous as they can be easily recovered and reused. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Performing the Hantzsch synthesis in a heated microreactor has been demonstrated to provide conversions similar to or greater than traditional batch syntheses, offering a promising avenue for scale-up and automation. rsc.org

One-Pot Procedures: To improve process efficiency, one-pot methodologies have been developed where the α-haloketone is generated in situ from the corresponding ketone, followed immediately by the addition of thiourea without isolating the intermediate. researchgate.net This reduces the number of separate operational steps and minimizes waste.

These optimization strategies are key to making the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally sustainable.

Structural Elucidation and Advanced Characterization of 4 Cyclopropyl 1,3 Thiazol 2 Amine Hydrobromide Derivatives

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR spectroscopy would be used to determine the number and types of protons in the molecule. The expected signals would correspond to the protons of the cyclopropyl (B3062369) group, the methine proton on the thiazole (B1198619) ring, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the atoms.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments. Distinct signals would be expected for the carbons of the cyclopropyl ring, the two carbons of the thiazole ring, and any other carbon atoms present in the molecule.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values and require experimental verification.

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Cyclopropyl-CH~1.8-2.2 (m)~10-20
Cyclopropyl-CH₂~0.6-1.2 (m)~5-15
Thiazole-CH~6.5-7.0 (s)~100-110
Thiazole-C-~140-150
Thiazole-C-NH₂-~165-175
NH₂~7.0-7.5 (br s)-

Infrared (IR) Spectroscopy

IR spectroscopy would be utilized to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the cyclopropyl and thiazole rings, C=N stretching of the thiazole ring, and C-S stretching. The presence of the hydrobromide salt might also influence the N-H bending vibrations.

A table of expected IR absorption bands is provided below for illustrative purposes.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Cyclopropyl)3000-3100
C-H Stretch (Thiazole)~3100
C=N Stretch (Thiazole)1600-1650
C-S Stretch600-800

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

HRMS would be employed to determine the precise molecular weight and elemental composition of the compound. This technique provides a highly accurate mass-to-charge ratio, which can be used to confirm the molecular formula.

Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values would be compared with the calculated theoretical values for the proposed molecular formula to further verify its identity.

Chromatographic Purity and Identity Verification (e.g., HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be used to assess the purity of the compound. In HPLC, the compound would be expected to show a single major peak at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate). For TLC, a single spot with a characteristic retention factor (Rf) value would indicate a high degree of purity.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Geometry and Conformation

Should a suitable single crystal of 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This powerful technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the cyclopropyl group relative to the thiazole ring and the packing of the molecules in the crystal lattice. This analysis would provide definitive information on the molecular geometry and intermolecular interactions, such as hydrogen bonding involving the amine group and the bromide ion.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystallographic data, any description of the intermolecular interactions within this compound would be purely speculative. It is anticipated that upon protonation of the thiazole ring nitrogen, the resulting 2-aminothiazolium cation would act as a hydrogen bond donor, with the exocyclic amino group and the N-H of the thiazolium ring participating in hydrogen bonds with the bromide anion.

The potential for π-π stacking interactions is also present due to the aromatic nature of the thiazole ring. However, the existence, geometry, and strength of such interactions can only be confirmed through experimental structural data. Factors such as the orientation of the cyclopropyl group relative to the thiazole ring would significantly influence the crystal packing and, consequently, the nature and extent of any π-π stacking.

A hypothetical representation of potential hydrogen bonding is presented in the table below, based on the expected protonation at the thiazole nitrogen. It is crucial to note that these are theoretical interactions and lack experimental validation.

DonorAcceptorType of Interaction
N-H (Thiazolium)Br⁻Hydrogen Bond
N-H (Amino Group)Br⁻Hydrogen Bond

This table is illustrative of potential interactions and is not based on experimental data.

Computational Chemistry and Molecular Modeling of 4 Cyclopropyl 1,3 Thiazol 2 Amine Hydrobromide Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules, providing a foundational understanding of their electronic structure and potential behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net For analogues of 4-cyclopropyl-1,3-thiazol-2-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to optimize molecular geometries and analyze frontier molecular orbitals (FMOs). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Further analysis of DFT results allows for the calculation of global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters help in quantitatively predicting the reactivity of different analogues. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

ParameterDescriptionTypical Application for Thiazole (B1198619) Analogues
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capacity.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capacity.
Energy Gap (ΔE)Difference between ELUMO and EHOMOPredicts chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Maps electron density to identify electrophilic and nucleophilic sites.Predicts regions of the molecule likely to interact with biological targets. researchgate.net

Computational methods can predict various spectroscopic properties of thiazole analogues. The influence of solvent polarity on the electronic absorption spectra, a phenomenon known as solvatochromism, can be computationally modeled. mdpi.com As the polarity of a solvent increases, a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) can be observed. mdpi.com For some thiadiazole derivatives, which are structurally related to thiazoles, an increase in solvent polarity causes a significant bathochromic shift in the absorption band, indicating changes in the electronic distribution of the molecule in its ground and excited states. mdpi.com Time-dependent DFT (TD-DFT) is a common method used to calculate electronic transition energies and simulate UV-Vis spectra, which can then be compared with experimental data. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. amazonaws.com

For analogues of 4-cyclopropyl-1,3-thiazol-2-amine, molecular docking is used to predict how they bind to the active sites of biological targets like enzymes or receptors. researchgate.netnih.gov The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their binding energy or affinity. amazonaws.com Lower binding energy values typically indicate a more stable and favorable interaction. amazonaws.com These studies have been applied to various thiazole derivatives to predict their potential as inhibitors of targets such as tubulin, DNA gyrase, and various protein kinases. nih.govnih.govresearchgate.net The docking score provides a quantitative estimate of the binding affinity, which helps in prioritizing compounds for further experimental testing. researchgate.net

Thiazole Analogue ClassBiological TargetReported Docking Score Range (kcal/mol)Reference Compound
Thiazolidinone AnaloguesCYP450 3A4Up to -8.634Ketoconazole (-6.55) researchgate.net
N,4-diaryl-1,3-thiazole-2-aminesTubulin (Colchicine site)-7.2 to -8.5Combretastatin (B1194345) A-4 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus DNA gyrase (1JIJ)-6.9 to -8.1Norfloxacin (-7.2) nih.gov
Substituted-2-aminothiazolesDNA gyrase (1KZN)Favorable binding comparable to clorobiocinClorobiocin researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, docking studies of N,4-diaryl-1,3-thiazole-2-amines within the colchicine (B1669291) binding site of tubulin have identified key hydrogen bonds with residues like Asn258 and Thr353, as well as hydrophobic interactions that contribute to their inhibitory activity. nih.gov Similarly, studies on thiazole derivatives as antibacterial agents have revealed crucial interactions with amino acid residues in the active site of DNA gyrase. researchgate.netnih.gov Identifying these critical interactions is essential for structure-activity relationship (SAR) analysis and for designing more potent and selective inhibitors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Environments

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor over time. researchgate.net MD simulations are used to assess the conformational stability of the ligand-receptor complex in a simulated biological environment, often including explicit water molecules and ions. nih.gov

By running simulations for several nanoseconds, researchers can analyze the trajectory to understand the stability of the binding pose predicted by docking. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov Furthermore, MD simulations allow for the detailed analysis of interaction stability, such as the persistence of hydrogen bonds over the simulation time. nih.gov This level of analysis confirms the stability of the predicted binding mode and provides a more accurate understanding of the ligand's behavior within the biological target. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in drug discovery, aimed at elucidating the mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide, which belong to the broader class of 2-aminothiazoles, QSAR studies are instrumental in predicting the biological activities of novel derivatives and guiding the design of more potent molecules, thereby avoiding unnecessary synthesis and experimentation. nih.govacs.org

Research on various 2-aminothiazole (B372263) derivatives has successfully employed QSAR modeling to predict activities ranging from anticancer and anti-prion to antimicrobial. nih.govtandfonline.com These models are typically developed by calculating a wide array of molecular descriptors for a set of known active compounds and then using statistical methods to correlate these descriptors with their measured biological activities. nih.govresearchgate.net

Key molecular descriptors that have been identified as influential in the QSAR models of 2-aminothiazole analogues include:

Topological Descriptors: These describe the atomic connectivity within the molecule. For instance, Moreau-Broto autocorrelation (ATSC1i) and Moran autocorrelation (MATS8c) have been shown to significantly influence the inhibitory activity of 2-aminothiazole derivatives against certain cancer targets. tandfonline.com

3D Descriptors: These descriptors relate to the three-dimensional arrangement of the molecule. GETAWAY, 3D-MoRSE, and RDF descriptors have been utilized to build robust QSAR models for predicting the inhibitory activity of 2-aminothiazol-4(5H)-one derivatives. nih.govresearchgate.net

Physicochemical Descriptors: Properties like charge distribution and molecular surface area (e.g., RPSA) are also critical in determining the biological activity of these compounds. tandfonline.com

The development of a QSAR model involves several steps, including dataset preparation, descriptor calculation, model generation using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and rigorous validation. nih.govnih.gov A statistically significant QSAR model is characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), indicating its robustness and predictive power. tandfonline.comnih.govresearchgate.net For example, a QSAR model for 2-aminothiazole derivatives as anticancer agents showed a determination coefficient (R²) of 0.8436 and a leave-one-out cross-validation coefficient (Q²_LOO) of 0.7965, signifying a strong correlation and predictive ability. tandfonline.com

The insights gained from descriptor analysis in QSAR models provide a rationale for structural modifications. For instance, a model for anti-prion activity in 2-aminothiazoles suggested that potent compounds should be asymmetrical, have a low tendency to form hydrogen bonds, and possess a high frequency of nitrogen atoms at a specific topological distance. nih.govelsevierpure.com Such findings are invaluable for the rational design of new analogues of 4-cyclopropyl-1,3-thiazol-2-amine with potentially enhanced therapeutic activity.

Table 1: Representative Molecular Descriptors Used in QSAR Models of 2-Aminothiazole Analogues

Descriptor Type Descriptor Example Description Potential Impact on Activity
Autocorrelation GATS2c (Geary autocorrelation - lag 2 / weighted by charges) Measures the correlation of atomic properties at a specific topological distance. A positive correlation with biological activity was observed in some models. nih.gov
3D-MoRSE SpMax2_Bhv Based on the 3D molecular representation, encoding information about atomic coordinates. Can be positively correlated with inhibitory activity. nih.gov
Burden Eigenvalues SpMin6_Bhe Derived from a matrix representation of the molecule, reflecting molecular branching and shape. Can be positively correlated with inhibitory activity. nih.gov

This table is illustrative and based on descriptors identified in QSAR studies of related thiazole compounds.

In Silico Assessment of Bioavailability and Drug-Likeness (excluding ADME specific data)

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five. ajprd.comnih.gov This rule establishes that poor oral bioavailability is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Studies on various thiazole and thiadiazole derivatives consistently evaluate these parameters to ensure they fall within acceptable ranges for potential drug candidates. nih.govresearchgate.net For instance, in silico screening of novel thiadiazole derivatives for anticonvulsant activity selected compounds for further study only if they showed no violations of Lipinski's rule. ajprd.com Similarly, studies on thiazole-based anti-infective agents found that the predicted properties were in acceptable ranges, indicating their potential as drug-like molecules. researchgate.net

Beyond Lipinski's rule, other physicochemical parameters are also calculated to provide a more comprehensive profile of drug-likeness. These can include:

Topological Polar Surface Area (TPSA): This parameter is a good predictor of passive molecular transport through membranes. A TPSA value of ≤ 140 Ų is generally considered favorable for good oral bioavailability.

Number of Rotatable Bonds (nRotb): A lower number of rotatable bonds (typically ≤ 10) is associated with higher oral bioavailability due to reduced conformational flexibility.

Bioactivity Score: Computational tools can predict bioactivity scores for various targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes. These scores can help in identifying the most promising candidates for a specific therapeutic target. japsr.in

The collective evaluation of these parameters provides a "drug-likeness" profile. Research on thiazolo[3,2-b] nih.govtandfonline.comresearchgate.nettriazole derivatives, for example, used a combination of these prediction models to identify compounds likely to be good oral drug candidates. nih.gov These in silico assessments are crucial for prioritizing the synthesis and biological testing of new 4-cyclopropyl-1,3-thiazol-2-amine analogues, ensuring that resources are focused on molecules with the highest probability of success. msu-journal.combris.ac.uk

Table 2: Illustrative In Silico Drug-Likeness Profile for a Hypothetical 2-Aminothiazole Analogue

Parameter Definition Favorable Range Hypothetical Value Compliance
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule. ≤ 500 g/mol 345.4 Yes
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. ≤ 5 3.2 Yes
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds. ≤ 5 2 Yes
Hydrogen Bond Acceptors (HBA) The number of N and O atoms. ≤ 10 4 Yes
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen. ≤ 140 Ų 75.8 Ų Yes

This table presents hypothetical data for an analogue to illustrate the parameters assessed in drug-likeness studies.

Structure Activity Relationship Sar Investigations of 4 Cyclopropyl 1,3 Thiazol 2 Amine Derivatives

Impact of the Cyclopropyl (B3062369) Moiety at Position 4 on Biological Activity and Interaction Profiles

The substituent at the C4 position of the thiazole (B1198619) ring plays a significant role in modulating the biological activity of 2-aminothiazole (B372263) derivatives. nih.gov The introduction of a cyclopropyl group at this position is a key structural feature. While direct SAR studies comparing the C4-cyclopropyl group to other alkyl substituents on the same biological target are limited in the reviewed literature, broader principles suggest its importance.

In a study of hydrazinylthiazole derivatives, the incorporation of a cyclopropyl moiety was explored for its potential to access new biological activities. nih.gov While a direct comparison of efficacy against other C4-alkyl groups was not the focus, the selection of the cyclopropyl group underscores its value in medicinal chemistry for probing structure-activity relationships. nih.gov The replacement of a C4-methyl group on a thiazole ring with a larger phenyl group was found to abolish inhibitory activity against cyclin-dependent kinases (CDKs), indicating that the size and nature of the C4-substituent are critical for specific enzyme interactions. acs.org

Role of the Amine Substituents at Position 2 of the Thiazole Ring

The 2-amino group is a cornerstone for the synthesis and biological activity of this class of compounds, serving as a versatile handle for modification. researchgate.netresearchgate.net SAR studies consistently demonstrate that the N2 position of the aminothiazole core is highly tolerant to a wide range of substitutions, making it a primary site for optimization of potency and selectivity. nih.gov

Research on antitubercular 2-aminothiazoles revealed that while the C4 position was intolerant to change, the N2 position exhibited high flexibility. nih.gov This flexibility allowed for significant improvements in activity. For example, the introduction of substituted benzoyl groups at the 2-amino position enhanced the antitubercular activity by more than 128-fold compared to the initial hit compound. nih.gov Specifically, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog. nih.gov

The nature of the substituent on the 2-amino group—whether it is an aryl, acyl, or part of a larger hybridized scaffold—dramatically influences the compound's interaction with its biological target.

N-Aryl and N-Acyl Substitution: Acylation of the 2-amino group is a common strategy. researchgate.net Studies have shown that N-benzoyl derivatives can exhibit increased activity. nih.gov In a series of factor Xa and XIa inhibitors, the introduction of halogen substituents on the aryl ring attached to the thiazole was found to be preferable for activity. mdpi.com

Amide Linkage: The amide bond formed by acylation is also critical. Exploration of this linkage through N-methylation or inversion of the amide can lead to significant changes in biological activity. nih.gov

Thiourea (B124793) Derivatives: The 2-amino group can be used to form thiazolyl-thiourea derivatives. In one study, halogenated dichlorophenyl and chloro-fluorophenyl thiourea derivatives showed the most promising efficacy against staphylococcal species. mdpi.comnih.gov

The data below illustrates how modifications at the 2-amino position of a 4-(pyridin-2-yl)thiazole (B15329947) core can impact antitubercular activity.

CompoundN2-SubstituentMIC (μM)
Parent Hit Unsubstituted Aryl>32
55 3-Chlorobenzoyl0.024
Analog w/o Benzoyl Simple Aryl12.5–25

Data derived from a study on antitubercular 2-aminothiazoles, demonstrating the significant potency increase upon N-acylation. nih.gov

Effects of Substitutions at Position 5 on the Thiazole Ring and Overall Efficacy

The C5 position of the thiazole ring is another critical site for substitution that influences biological activity. It is electronically distinct from the C4 position; calculations show the C5 position is slightly electron-rich, making it susceptible to electrophilic substitution. ijper.org

The size and nature of the substituent at C5 are important. In one report, the introduction of an acetyl group at C5 of a related thiadiazole congener resulted in a marked increase in activity compared to an ethoxycarbonyl group. nih.gov This highlights that even subtle electronic and steric changes at this position can have profound effects. The high reactivity of the C5 position allows for a variety of substitution reactions, providing a rich avenue for generating chemical diversity. researchgate.net

Conformational Flexibility and Steric Effects of Substituents

C4 Position: The cyclopropyl group at C4 imposes a degree of rigidity near this part of the scaffold. Its compact structure contrasts with longer, more flexible alkyl chains. The intolerance of the C4 position to bulky substituents like a phenyl group in some kinase inhibitors suggests significant steric hindrance in the enzyme's active site. acs.org

C2-Amine Position: The flexibility of substituents at the 2-amino group is a recurring theme. nih.gov The ability to accommodate various aryl and acyl groups suggests this part of the molecule often points towards a more solvent-exposed region of a binding pocket or possesses enough rotational freedom to adopt multiple favorable conformations.

C5 Position: As noted in other sections, increasing the size of substituents at C5 can directly correlate with changes in potency, indicating a direct steric influence on binding interactions. nih.gov

Computational studies, such as conformational analysis, can help identify the most stable conformers by varying dihedral angles between different parts of the molecule, such as between the thiazole ring and an attached phenyl ring. mdpi.com These analyses reveal how different substituents affect the molecule's preferred shape and, consequently, its biological function. mdpi.com

Electronic Effects of Substituents on Thiazole Ring Reactivity and Biological Function

The electronic properties of the thiazole ring and its substituents are fundamental to its reactivity and biological function. The thiazole ring contains both electron-donating (sulfur) and electron-withdrawing (imine nitrogen) components, creating a unique electronic landscape. researchgate.net Molecular orbital calculations indicate that the C2 position is the most electron-deficient, making it a prime target for nucleophilic attack, while the C5 position is the most electron-rich, favoring electrophilic substitution. ijper.org

The nature of the substituents can modulate this electronic distribution:

Electron-Donating Groups (EDGs): An EDG, such as a methyl group, positioned anywhere on the ring, tends to increase the basicity and nucleophilicity of the thiazole system. globalresearchonline.net

Electron-Withdrawing Groups (EWGs): Conversely, a potent EWG, like a nitro group, reduces basicity and nucleophilicity. globalresearchonline.net The imine nitrogen of the thiazole itself is considered an electron-withdrawing feature. science.gov

These electronic effects have direct consequences on biological activity. In some antiviral derivatives, incorporating multiple halogens or a strong EWG on a phenyl ring attached to the thiazole core resulted in a dramatic loss of activity, likely due to a significant reduction in the electron density of the system. science.gov In another series of anticonvulsants, compounds with an EWG on an attached phenyl ring showed activity in one seizure model, while those with partial electron-releasing groups were active in a different model, demonstrating that electronic properties can tune the selectivity profile. nih.gov Computational studies have quantified these effects, showing that substituents can alter the HOMO-LUMO energy gap, which in turn affects the molecule's stability and reactivity. mdpi.com

Exploration of Linker Chemistry and Scaffold Hybridization for Enhanced Activity

Hybridizing the 4-cyclopropyl-1,3-thiazol-2-amine scaffold with other heterocyclic systems via chemical linkers is a powerful strategy for developing novel derivatives with enhanced or new biological activities. nih.govmdpi.com This approach combines the favorable properties of the aminothiazole core with those of other known pharmacophores. mdpi.com

Numerous studies have successfully created hybrid molecules with improved efficacy:

Thiazole-Azetidinone Hybrids: The 2-azetidinone ring, the core of β-lactam antibiotics, has been linked to the 2-amino group of a thiazole to create potent antimicrobial agents. nih.govmdpi.com

Thiazole-Pyrazoline Hybrids: 2-Pyrazoline is another important scaffold with broad anti-infective potential. Linking it to a thiazole has yielded compounds with antibacterial, antifungal, and antituberculosis activities. nih.govmdpi.com

Thiazole-Triazole/Thiadiazole Hybrids: The combination of thiazole with triazole and thiadiazole rings has also been explored, leading to compounds with promising antimicrobial profiles. nih.govnih.gov

Thiazole-Quinoline Hybrids: Derivatives linking a quinoline (B57606) moiety to the thiazole core have been synthesized and shown to be more effective against Gram-negative than Gram-positive bacteria. nih.gov

Thiazole-Coumarin Hybrids: The attachment of a coumarin (B35378) core to the 2-aminothiazole scaffold has been investigated to create potential energy restriction mimetic agents for cancer therapy. nih.gov

Pre Clinical Biological Evaluation of 4 Cyclopropyl 1,3 Thiazol 2 Amine Derivatives

In Vitro Enzyme Inhibition Studies

The enzymatic inhibition profile of 4-cyclopropyl-1,3-thiazol-2-amine derivatives has been explored against several key biological targets implicated in a range of pathologies.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

Derivatives of 2-aminothiazole (B372263) have been identified as potent antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. One notable compound, SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride), demonstrates high affinity for human CRF1 receptors. nih.gov This derivative shows significant selectivity for CRF1 over the CRF2α receptor, with a selectivity ratio of approximately 1000-fold. nih.gov The antagonist activity was confirmed in functional assays, where SSR125543A inhibited CRF-induced stimulation of cAMP synthesis in human retinoblastoma Y79 cells and adrenocorticotropin hormone (ACTH) secretion in mouse pituitary tumor AtT-20 cells, without exhibiting any agonist activity. nih.gov

Table 1: CRF1 Receptor Antagonist Activity of SSR125543A

Receptor/Assay Value Unit
Human cloned CRF1 receptor affinity (pKi) 8.73
Native human CRF1 receptor affinity (pKi) 9.08
CRF-induced cAMP synthesis inhibition (IC₅₀) 3.0 ± 0.4 nM

Kinase Inhibition (e.g., VEGFR-2, CDK9, Src family kinases, ALK)

The 4-cyclopropyl-1,3-thiazol-2-amine scaffold has been incorporated into molecules designed as kinase inhibitors, with notable success against Cyclin-Dependent Kinase 9 (CDK9).

Specifically, the derivative 3-((4-(4-Cyclopropyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)benzenesulfonamide has been identified as a highly potent CDK9 inhibitor. nih.govresearchgate.net CDK9 is a key regulator of transcriptional elongation, and its inhibition can reinstate apoptosis in cancer cells that rely on the overexpression of anti-apoptotic proteins for survival. nih.govresearchgate.net This compound was developed as part of a series of 4-thiazol-2-anilinopyrimidine derivatives and demonstrated significant potency in enzymatic assays. nih.gov

Table 2: CDK9 Inhibition by a 4-cyclopropyl-1,3-thiazol-2-amine Derivative

Compound Target Kinase IC₅₀
3-((4-(4-Cyclopropyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)benzenesulfonamide CDK9 7 nM

Within the scope of the reviewed scientific literature, no specific data was found on the inhibitory activity of 4-cyclopropyl-1,3-thiazol-2-amine derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Src family kinases, or Anaplastic Lymphoma Kinase (ALK).

Other Relevant Enzyme Systems (e.g., MMPs, P-glycoprotein)

Based on the available scientific literature, there is no specific information regarding the inhibitory effects of 4-cyclopropyl-1,3-thiazol-2-amine derivatives on other enzyme systems such as Matrix Metalloproteinases (MMPs) or the drug efflux pump P-glycoprotein.

Cell-Based Biological Assays (using established cell lines, avoiding clinical human data)

The biological effects of 4-cyclopropyl-1,3-thiazol-2-amine derivatives have been assessed through cell-based assays to determine their potential as antiproliferative and cytotoxic agents.

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7, HepG2, U251)

Derivatives of 4-cyclopropyl-1,3-thiazol-2-amine have demonstrated notable cytotoxic effects, particularly against glioblastoma cell lines. One novel thiazole (B1198619) derivative showed significantly higher cytotoxic action on human glioblastoma U251 and T98G cells compared to standard chemotherapeutic agents like temozolomide (B1682018) and doxorubicin. nih.gov This compound was found to be approximately 20 times more cytotoxic toward these glioblastoma cells than temozolomide. nih.gov The mechanism of its cytotoxic action in U251 cells involves the induction of apoptosis, evidenced by the cleavage of PARP1 and caspase 3, an increase in pro-apoptotic proteins Bax and Bim, and a decrease in phosphorylated ERK1/2 kinase. nih.gov

Furthermore, the CDK9 inhibitor 3-((4-(4-Cyclopropyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)benzenesulfonamide has been shown to reduce the expression of the Mcl-1 anti-apoptotic protein, which subsequently triggers apoptosis in human cancer cell lines. nih.govresearchgate.net

While these derivatives show activity against cancer cells, specific IC₅₀ values for 4-cyclopropyl-1,3-thiazol-2-amine derivatives against the MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines were not available in the reviewed literature.

Table 3: Cytotoxic Activity of a Thiazole Derivative Against Human Glioblastoma Cell Lines

Cell Line Compound Comparative Cytotoxicity
U251 Novel Thiazole Derivative (compound 5) ~20 times higher than Temozolomide
T98G Novel Thiazole Derivative (compound 5) ~20 times higher than Temozolomide

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular)

Derivatives of 4-cyclopropyl-1,3-thiazol-2-amine have been investigated for their potential as antimicrobial agents, demonstrating a range of activities against various pathogens. The thiazole nucleus is a common scaffold in many compounds exhibiting antibacterial, antifungal, antiviral, and antitubercular properties.

Antibacterial and Antifungal Activity The antimicrobial efficacy of thiazole derivatives is often influenced by the nature and position of substituents on the thiazole ring. For instance, a series of 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antimicrobial activity. Among these, compounds 11 and 12 showed notable antibacterial and antifungal activities at higher concentrations, while benzo[d]thiazole derivatives 13 and 14 displayed significant activity at lower concentrations against Staphylococcus aureus, Escherichia coli, and Aspergillus niger. nih.gov Specifically, derivative 12 , which has a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety, exhibited a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL against the tested microorganisms. nih.gov A significant improvement in antimicrobial activity was observed with the benzannelated derivatives 13 and 14 , which showed promising antibacterial activities with MIC values between 50–75 μg/mL. nih.gov

In another study, novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives were synthesized and tested for their antifungal properties. Compounds 3a–3d and 3f–3j demonstrated very high activity against various Candida species, with MIC values ranging from 0.015 to 7.81 µg/mL. researchgate.net This activity was comparable or even superior to the standard antifungal agent, nystatin. researchgate.net The growth of Candida spp. and Toxoplasma gondii was inhibited at concentrations that were non-cytotoxic to mouse L929 fibroblast and African green monkey kidney (VERO) cells. researchgate.net

The presence of a hydrazine (B178648) substituent at the C2 position of the azole heterocycle has been correlated with increased antifungal efficiency. For example, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position exhibited MIC values that were four times lower than the reference drug fluconazole (B54011) against Candida albicans. nih.gov

Table 1: Antifungal Activity of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives

Compound Organism MIC (µg/mL)
3a-3d, 3f-3j Candida spp. (ATCC strains) 0.015–7.81
3a-3d, 3f-3j Candida spp. (clinical isolates) 0.015–7.81
Nystatin (Control) Candida spp. -

MIC: Minimum Inhibitory Concentration

Antiviral Activity The thiazole scaffold is also a key component in compounds with antiviral properties. Research has covered a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov For example, a study on novel aminothiazole derivatives identified that a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir (B103847) and amantadine. mdpi.com Another study identified 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide 1 as an inhibitor of the Chikungunya virus (CHIKV) with an EC50 of 0.6 μM. nih.gov Further optimization led to the discovery of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide 26 , which demonstrated a viral titer reduction of 8.7 logs at 10 μM against CHIKV. nih.gov

Antitubercular Activity Thiazole derivatives have also been explored for their potential against Mycobacterium tuberculosis. Some synthesized thiazole compounds have shown promising antitubercular activity. mdpi.com For instance, certain 4′,5-bisthiazole derivatives have demonstrated efficacy against M. smegmatis and have been further evaluated against M. tuberculosis H37Ra and M. bovis BCG. mdpi.com

Anti-inflammatory Effects in Cellular Models

Thiazole derivatives, including those related to 4-cyclopropyl-1,3-thiazol-2-amine, have been evaluated for their anti-inflammatory properties. A primary mechanism for their action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

The arachidonic acid pathway is central to inflammation, and the COX and LOX enzymes are critical components of this pathway. researchgate.net COX-1 is a constitutive enzyme, while COX-2 is inducible and its expression increases in response to inflammatory stimuli. frontiersin.org Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs. frontiersin.org

Several studies have demonstrated the potential of thiazole derivatives as inhibitors of these enzymes. For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were evaluated for their inhibitory potential against COX-1 and COX-2. One compound was identified as a potent and selective inhibitor of the COX-2 enzyme. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov

N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and identified as direct 5-LOX inhibitors. nih.gov Among these, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showed potent LOX inhibition with an IC50 value of 127 nM. nih.gov

In a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, compounds 5d and 5e were identified as potent inhibitors of both COX and LOX pathways, with their efficacy being comparable to standard drugs like celecoxib (B62257) for COX-2 and zileuton (B1683628) for 5-LOX. frontiersin.org

Table 2: COX/LOX Inhibition by Thiazole Derivatives

Compound Class Target Enzyme Potency (Example)
5,6-diarylimidazo[2,1-b]thiazoles COX-2 Potent and selective inhibition
4-substituted thiazole analogues of indomethacin COX-2 IC50 values of 0.3, 1, and 7 nM for compounds 2a-c
N-aryl-4-aryl-1,3-thiazole-2-amines 5-LOX IC50 = 127 nM for N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives COX/LOX Compounds 5d and 5e are potent inhibitors

IC50: Half-maximal inhibitory concentration

Anticonvulsant Properties in In Vitro or Animal Models

The anticonvulsant potential of thiazole derivatives has been an area of active research. The thiazole ring is considered a valuable pharmacophore for the development of new antiepileptic drugs. biointerfaceresearch.com

Several studies have evaluated novel thiazole derivatives in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These tests are used to identify compounds that can prevent the spread of seizures and those that can raise the seizure threshold, respectively.

In one study, a series of novel thiazolidine-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency. The compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6 ) was identified as the most active derivative in the series. biointerfaceresearch.com The neurotoxicity of these compounds was also assessed using the rotorod test to ensure that the anticonvulsant effects were not due to motor impairment. biointerfaceresearch.com

Another study investigated (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives. Compounds 3c and 3e showed interesting anticonvulsant activities in the MES test, while compounds 3f and 3i demonstrated activity in the PTZ-induced seizure model. Importantly, none of these compounds impaired the motor skills of the animals in the rotarod test. researchgate.net

The structural features of these compounds, such as the presence of a hydrophobic aryl ring system, a hydrogen bond acceptor/donor domain, and an electron donor moiety, are believed to be crucial for their anticonvulsant activity. biointerfaceresearch.com

Table 3: Anticonvulsant Activity of Thiazole Derivatives in Animal Models

Compound Test Model Activity
PTT6 MES and scPTZ Most active in the series
3c, 3e MES Interesting anticonvulsant activity
3f, 3i scPTZ Demonstrated anticonvulsant activity

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole

Investigation of Molecular Mechanisms of Action (without clinical correlations)

Target Identification and Validation Approaches

Identifying the molecular targets of 4-cyclopropyl-1,3-thiazol-2-amine derivatives is crucial for understanding their mechanism of action. Various approaches, including in silico molecular docking and enzymatic assays, have been employed to identify and validate these targets.

For antifungal activity, lanosterol-C14α-demethylase has been identified as a potential target. Molecular docking studies have been used to predict the binding interactions of thiazole derivatives with this enzyme. nih.gov The results from these in silico studies are often corroborated by experimental assays that measure the inhibition of the target enzyme.

In the context of antibacterial activity, DNA gyrase and topoisomerase IV have been identified as key targets. nih.gov Some benzothiazole (B30560) derivatives have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values in the low microgram per milliliter range. nih.gov These compounds demonstrated selectivity for the bacterial enzymes over human topoisomerase II. nih.gov

For antiviral activity, mechanism of action studies have shown that some 4-substituted-2-thiazole amides inhibit alphavirus replication by blocking subgenomic viral RNA translation and structural protein synthesis. nih.gov

Cellular Pathway Modulation Studies (e.g., Cell Cycle Arrest, Apoptosis Induction)

Beyond direct enzyme inhibition, 4-cyclopropyl-1,3-thiazol-2-amine derivatives can exert their biological effects by modulating cellular pathways. A notable example is the induction of cell cycle arrest.

A study on a series of N,4-diaryl-1,3-thiazole-2-amines, designed as tubulin inhibitors, demonstrated their ability to modulate the cell cycle. The most potent compound in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s ), was found to effectively induce cell cycle arrest at the G2/M phase in SGC-7901 human gastric cancer cells. nih.gov This effect was observed to be both concentration- and time-dependent. nih.gov

The mechanism underlying this cell cycle arrest is the inhibition of tubulin polymerization. Compound 10s was shown to potently inhibit tubulin polymerization and disrupt tubulin microtubule dynamics, similar to the action of combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor. nih.gov Molecular docking studies further supported these findings, revealing that 10s could bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Preliminary In Vivo Efficacy and Toxicological Assessments in Animal Models (e.g., mouse models for prion disease)

Preliminary in vivo studies are essential for evaluating the therapeutic potential and safety of new chemical entities. For derivatives of 4-cyclopropyl-1,3-thiazol-2-amine, in vivo assessments have been conducted in various animal models.

In the context of prion diseases, 2-aminothiazoles have emerged as a promising class of small molecules. Structure-activity relationship studies have led to the identification of lead compounds with improved potency and physicochemical properties, particularly for brain penetration. nih.gov One such analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (27 ), exhibited an EC50 of 0.94 µM in prion-infected neuroblastoma cells. nih.gov

In vivo studies in mice demonstrated that this compound is orally absorbed and can achieve high concentrations in the brain. nih.gov Following three days of oral administration in a rodent liquid diet, the brain concentration of compound 27 reached approximately 25 µM, which is well above its in vitro effective concentration. nih.gov These findings suggest that 2-aminothiazoles have favorable pharmacokinetic properties for treating central nervous system disorders like prion diseases. nih.gov

Toxicological assessments are also a critical component of in vivo studies. For a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, cytotoxicity was evaluated against mouse L929 fibroblast and African green monkey kidney (VERO) cells. The results indicated that the antimicrobial and anti-Toxoplasma gondii activities of these compounds occurred at non-cytotoxic concentrations. researchgate.net Furthermore, in vivo anticonvulsant studies of these compounds included the rotorod test to assess neurotoxicity, and the active compounds did not impair motor coordination, indicating a lack of overt neurotoxicity at therapeutic doses. researchgate.net

Future Directions and Emerging Research Perspectives for 4 Cyclopropyl 1,3 Thiazol 2 Amine Hydrobromide

Rational Design and Synthesis of Next-Generation Thiazole (B1198619) Derivatives

The rational design of new chemical entities based on the 4-cyclopropyl-1,3-thiazol-2-amine scaffold is a key area for future research. The molecular hybridization approach, which combines distinct pharmacophores to create a single molecule with potentially enhanced or dual activity, is a frequently employed strategy in modern medicinal chemistry. nih.gov Future design could focus on modifying the 2-amino group and the core thiazole ring. For instance, creating N-acylated derivatives or reacting the 2-amino group with various acid chlorides can yield compounds with potentially novel anticancer activities. nih.gov

Structure-activity relationship (SAR) studies are essential to guide these modifications. researchgate.net By systematically altering substituents, researchers can identify the structural features crucial for biological activity. For example, SAR analysis has previously revealed that the presence of specific groups, like a free amino group at the 2-position and a phenyl ring at the 5-position, can be essential for certain inhibitory activities. nih.gov Future work would involve synthesizing a library of analogs where the cyclopropyl (B3062369) group is retained for its favorable metabolic properties, while other positions on the thiazole ring and the exocyclic amine are systematically varied. researchgate.net

Table 1: Potential Modifications for Next-Generation Derivatives

Modification Site Example Functional Groups Potential Therapeutic Target
2-Amino Group Acyls, Aryls, Heterocycles Kinases, Proliferation Pathways
Thiazole C5-Position Substituted Phenyls, Benzyls Tubulin, Microbial Enzymes

Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

Traditional batch synthesis methods for thiazole derivatives can be time-consuming and challenging to scale. bepls.com The integration of advanced synthetic technologies like flow chemistry and microwave-assisted synthesis offers a path to more efficient, rapid, and safer production of 4-cyclopropyl-1,3-thiazol-2-amine analogs. figshare.com

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and the ability to safely perform reactions that are hazardous in batch mode. uc.pt Multi-step flow systems can even "telescope" several reaction steps into one continuous process without isolating intermediates, significantly accelerating the synthesis of complex molecules. uc.pt Microwave-assisted synthesis has also been established as a convenient method for the rapid, high-yield synthesis of thiazoles. figshare.com These modern automated platforms can be integrated into drug discovery workflows to quickly generate libraries of compounds for screening. figshare.com

Synergistic Combination of Computational and Experimental Methodologies

The integration of computational (in silico) and experimental approaches is crucial for accelerating the drug discovery process. nih.gov Computational tools can predict the properties of designed molecules before they are synthesized, saving significant time and resources. nih.gov

This synergistic workflow typically involves:

In Silico Design & Screening: Using molecular docking, researchers can predict how different derivatives of 4-cyclopropyl-1,3-thiazol-2-amine might bind to a specific biological target, such as an enzyme's active site. mdpi.comresearchgate.net

ADME Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to filter out candidates with poor pharmacokinetic profiles early in the design phase. nih.govnih.gov

Guided Synthesis: The most promising candidates identified through computational screening are then prioritized for chemical synthesis. nih.gov

Experimental Validation: The synthesized compounds undergo in vitro biological evaluation to determine their actual activity (e.g., IC50 values) and to validate the computational predictions. mdpi.comacs.org

This iterative cycle of computational prediction and experimental validation allows for a more focused and efficient optimization of lead compounds. nih.gov

Exploration of Novel Therapeutic Avenues and Biological Targets (pre-clinical stage)

Thiazole derivatives are known to possess a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com Pre-clinical research on derivatives of the 4-cyclopropyl-1,3-thiazol-2-amine scaffold could uncover novel therapeutic applications.

For example, various N,4-diaryl-1,3-thiazol-2-amines have been investigated as tubulin inhibitors with potent antiproliferative activity against human cancer cell lines. nih.gov One study identified a derivative that potently inhibited tubulin polymerization, disrupted microtubule dynamics, and induced cell cycle arrest at the G2/M phase. nih.gov Another study on cyclopropyl-appended 1,3-thiazole-2-imines found that specific substitution patterns led to significant antibacterial activity against B. subtilis and potent inhibition of enzymes like α-amylase and proteinase K. researchgate.net These findings suggest that libraries based on the 4-cyclopropyl-1,3-thiazol-2-amine structure should be screened against a broad range of biological targets to identify new therapeutic leads.

Table 2: Reported Pre-clinical Activities of Related Thiazole Derivatives

Compound Class Biological Activity Cell Lines / Targets Potency (Example)
N,4-diaryl-1,3-thiazol-2-amines Antiproliferative SGC-7901, A549, HT-1080 IC50 = 0.36 - 0.86 µM nih.gov
2-(hydrazinyl)-thiazole derivatives Anticancer MCF-7, HepG2 IC50 = 2.57 µM mdpi.com
Cyclopropyl-thiazole-2-imines Antibacterial B. subtilis 20 mm zone of inhibition researchgate.net

Development as Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. Given the potent and often selective nature of thiazole derivatives, analogs of 4-cyclopropyl-1,3-thiazol-2-amine could be developed into valuable chemical probes. If a derivative is found to be a highly potent and selective inhibitor of a particular enzyme (e.g., a kinase or a metalloproteinase), it can be modified for use as a probe. nih.gov Such modifications might include the attachment of a fluorescent tag for imaging, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to identify binding partners. These probes would be instrumental in elucidating the physiological and pathological roles of their target proteins.

Ligand Discovery and Optimization for Underexplored Receptor Systems

Many receptor systems in the human body remain underexplored, with their natural ligands and biological functions not fully understood. The chemical diversity of a library of 4-cyclopropyl-1,3-thiazol-2-amine derivatives makes it an attractive collection for screening against these novel or orphan targets. High-throughput screening campaigns could identify initial "hit" compounds that bind to these receptors. Subsequent medicinal chemistry efforts would then focus on optimizing the potency and selectivity of these hits, transforming them into valuable research tools and potential first-in-class therapeutic agents. This exploration could link the thiazole scaffold to entirely new biological pathways and disease indications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-cyclopropyl-1,3-thiazol-2-amine hydrobromide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclopropane-functionalized thiazole precursors. For example, cyclopropanecarboxylic acid derivatives are condensed with thiosemicarbazide in the presence of POCl₃, followed by cyclization and hydrobromide salt formation . Intermediates are typically characterized by ¹H/¹³C NMR, HPLC purity (>98%), and ESI-MS to confirm molecular weight .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Structural validation includes FTIR for functional groups (e.g., NH₂, C-S) and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. What crystallographic techniques are used to resolve the crystal structure of thiazole derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Mo-Kα radiation, and structures are refined via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). ORTEP-3 is recommended for visualizing thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for thiazole derivatives be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes and 2D techniques (COSY, HSQC) to assign ambiguous peaks. Computational modeling (DFT calculations) can predict chemical shifts for comparison .

Q. What strategies optimize low reaction yields in the synthesis of this compound?

  • Methodological Answer : Low yields (e.g., <10%) may stem from steric hindrance at the cyclopropane-thiazole junction. Optimize via microwave-assisted synthesis to enhance reaction kinetics or introduce directing groups (e.g., Boc-protected amines) to improve regioselectivity .

Q. How can computational docking studies guide the design of thiazole-based bioactive analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases). Use crystal structures (PDB) for receptor preparation and analyze binding free energies (ΔG) to prioritize analogs with enhanced interactions (e.g., halogen bonds with cyclopropane motifs) .

Q. What are the challenges in validating hydrogen bonding networks in the crystal lattice of hydrobromide salts?

  • Methodological Answer : Hydrobromide salts often exhibit complex H-bonding due to bromide’s high polarizability. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interactions and validate via residual density maps in SHELXL. Thermal motion artifacts require TLS parameterization during refinement .

Theoretical and Framework Integration

Q. How can ligand-based drug design principles be applied to 4-cyclopropyl-1,3-thiazol-2-amine derivatives?

  • Methodological Answer : Develop QSAR models using electronic descriptors (e.g., Hammett σ for cyclopropane substituents) and steric parameters (e.g., Connolly surface area). Validate against bioactivity data (e.g., IC₅₀) to identify pharmacophores .

Q. What mechanistic insights explain the stability of cyclopropane-thiazole hybrids under acidic conditions?

  • Methodological Answer : Cyclopropane’s ring strain increases reactivity, but conjugation with the thiazole’s π-system stabilizes the structure. Use DFT (B3LYP/6-311+G(d,p)) to calculate bond dissociation energies and simulate protonation sites .

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